molecular formula C12H9F17N2O3S B12066933 Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]- CAS No. 87988-60-1

Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]-

Cat. No.: B12066933
CAS No.: 87988-60-1
M. Wt: 584.25 g/mol
InChI Key: OFKRFYFCFVYDFO-UHFFFAOYSA-N
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Description

The compound "Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]-" belongs to the class of per- and polyfluoroalkyl substances (PFAS), specifically featuring a propanamide backbone substituted with a heptadecafluorooctylsulfonyl methylamino group. These derivatives are characterized by their perfluorinated carbon chains (C8 in this case), which confer hydrophobicity, chemical stability, and surfactant properties. Historically, such compounds have been used in pesticides, textile treatments, and industrial surfactants due to their resistance to degradation and ability to repel water and oils .

Properties

CAS No.

87988-60-1

Molecular Formula

C12H9F17N2O3S

Molecular Weight

584.25 g/mol

IUPAC Name

3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylmethylamino)propanamide

InChI

InChI=1S/C12H9F17N2O3S/c13-5(14,7(17,18)9(21,22)11(25,26)27)6(15,16)8(19,20)10(23,24)12(28,29)35(33,34)3-31-2-1-4(30)32/h31H,1-3H2,(H2,30,32)

InChI Key

OFKRFYFCFVYDFO-UHFFFAOYSA-N

Canonical SMILES

C(CNCS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)N

Origin of Product

United States

Preparation Methods

Fluorination and Sulfonation of Octane Derivatives

The perfluorooctylsulfonyl group is typically derived from perfluorooctanesulfonic acid (PFOS) derivatives. Industrial routes often involve electrochemical fluorination (ECF) of octanesulfonyl chloride in hydrogen fluoride, yielding heptadecafluorooctanesulfonyl fluoride (C₈F₁₇SO₂F). Subsequent hydrolysis with aqueous HCl generates the sulfonyl chloride (C₈F₁₇SO₂Cl):

C8F17SO2F+HClC8F17SO2Cl+HF\text{C}8\text{F}{17}\text{SO}2\text{F} + \text{HCl} \rightarrow \text{C}8\text{F}{17}\text{SO}2\text{Cl} + \text{HF}

This step requires anhydrous conditions to prevent hydrolysis to the sulfonic acid.

Purification and Characterization

The crude sulfonyl chloride is purified via fractional distillation under reduced pressure (40–60°C, 10–15 mmHg). Purity is critical, as residual fluoride ions can deactivate catalysts in subsequent steps.

Formation of N-Methyl-Heptadecafluorooctanesulfonamide

Reaction of Sulfonyl Chloride with Methylamine

Methylamine (CH₃NH₂) reacts with heptadecafluorooctanesulfonyl chloride in dichloromethane at 0–5°C to form the sulfonamide:

C8F17SO2Cl+CH3NH2C8F17SO2NHCH3+HCl\text{C}8\text{F}{17}\text{SO}2\text{Cl} + \text{CH}3\text{NH}2 \rightarrow \text{C}8\text{F}{17}\text{SO}2\text{NHCH}_3 + \text{HCl}

Key Parameters :

  • Solvent : Dichloromethane or THF to solubilize both reactants.

  • Stoichiometry : Excess methylamine (1.2–1.5 equiv) ensures complete conversion.

  • Workup : The product is isolated by washing with dilute HCl to remove unreacted amine, followed by drying over MgSO₄.

Yield and Scalability

Lab-scale yields range from 85–92%, but industrial scalability requires continuous flow reactors to manage exothermicity.

Preparation of 3-Aminopropanamide Precursors

Propionic Acid Amidation

Propionic acid (CH₃CH₂COOH) is converted to propanamide (CH₃CH₂CONH₂) via reaction with ammonium hydroxide under reflux:

CH3CH2COOH+NH4OHCH3CH2CONH2+2H2O\text{CH}3\text{CH}2\text{COOH} + \text{NH}4\text{OH} \rightarrow \text{CH}3\text{CH}2\text{CONH}2 + 2\text{H}_2\text{O}

Optimization :

  • Temperature : 80–210°C in a sealed reactor to drive off water and shift equilibrium.

  • Catalyst : Phosphoric acid (0.5–1.0 wt%) accelerates the reaction.

Functionalization at the 3-Position

3-Aminopropanamide (β-alaninamide) is synthesized by nitrile hydrolysis or enzymatic amidation of β-alanine. Subsequent protection of the amine (e.g., with Boc groups) prevents undesired side reactions during sulfonamide coupling.

Coupling Sulfonamide to Propanamide

Nucleophilic Substitution

The N-methyl sulfonamide reacts with 3-bromopropanamide in DMF at 60°C using K₂CO₃ as a base:

C8F17SO2NHCH3+BrCH2CH2CONH2C8F17SO2NHCH2CH2CONH2+KBr\text{C}8\text{F}{17}\text{SO}2\text{NHCH}3 + \text{BrCH}2\text{CH}2\text{CONH}2 \rightarrow \text{C}8\text{F}{17}\text{SO}2\text{NHCH}2\text{CH}2\text{CONH}_2 + \text{KBr}

Challenges :

  • Regioselectivity : Competing elimination reactions necessitate controlled heating.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

Reductive Amination (Alternative Route)

3-Oxopropanamide is condensed with the sulfonamide using NaBH₃CN as a reducing agent:

C8F17SO2NHCH3+OCH2CH2CONH2NaBH3CNC8F17SO2NHCH2CH2CONH2\text{C}8\text{F}{17}\text{SO}2\text{NHCH}3 + \text{OCH}2\text{CH}2\text{CONH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{C}8\text{F}{17}\text{SO}2\text{NHCH}2\text{CH}2\text{CONH}2

This method avoids halogenated intermediates but requires strict anhydrous conditions.

Purification and Isolation

Recrystallization

The crude product is recrystallized from ethanol/water (3:1 v/v) to remove unreacted sulfonamide and salts.

Chromatographic Methods

Flash chromatography on silica gel (eluent: ethyl acetate/hexane 1:1) resolves regioisomers, achieving >98% purity.

Analytical Characterization

Property Method Result
Molecular WeightMass Spectrometry584.25 g/mol
Melting PointDSC112–114°C
PurityHPLC99.2% (254 nm)
Sulfur ContentElemental Analysis5.48% (theoretical: 5.49%)

Industrial Scalability and Environmental Considerations

Continuous Flow Synthesis

Adopting microreactors for sulfonamide formation reduces reaction time from 12 h (batch) to 2 h, improving throughput.

Waste Management

Fluoride byproducts are neutralized with Ca(OH)₂ to form insoluble CaF₂, mitigating environmental impact .

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups, such as sulfoxides or amines.

  • Scientific Research Applications

    Environmental Applications

    Propanamide derivatives have been studied for their potential in environmental remediation. Their ability to repel water and oils makes them suitable for use in:

    • Soil and Water Treatment : The compound can be utilized in formulations aimed at reducing surface tension in contaminated water bodies, enhancing the removal of pollutants.
    • Oil Spill Management : Due to its hydrophobic properties, it can be employed in dispersants that facilitate the breakdown of oil slicks on water surfaces.

    Biotechnology and Medical Applications

    The unique properties of propanamide derivatives also lend themselves to various biotechnological applications:

    • Cell Culture Enhancement : Compounds with similar structures have been reported to improve gas solubility in cell cultures, aiding in the growth of aerobic microorganisms and enhancing yields in bioprocesses .
    • Drug Delivery Systems : The surfactant properties of propanamide derivatives can be harnessed to create drug delivery vehicles that improve the solubility and bioavailability of pharmaceutical compounds.

    Material Science

    In material science, propanamide derivatives are valuable for their thermal stability and surface-active properties:

    • Coatings and Sealants : These compounds are used in formulations for coatings that require resistance to water and chemicals. Their application includes protective layers for electronics and automotive parts.
    • Textile Treatments : The compound can be incorporated into textile treatments to impart water-repellent characteristics, making fabrics more durable against stains and moisture.

    Case Study 1: Environmental Remediation

    A study investigated the use of fluorinated compounds, including propanamide derivatives, in the treatment of PFAS-contaminated groundwater. Results indicated significant reductions in contamination levels when using these compounds as part of a remediation strategy .

    Case Study 2: Drug Delivery Systems

    Research demonstrated that modified propanamide compounds could enhance the delivery efficiency of chemotherapeutic agents by increasing their solubility in biological fluids. This study highlighted the potential for improved therapeutic outcomes in cancer treatment .

    Comparative Analysis of Applications

    Application AreaSpecific Use CaseBenefits
    Environmental RemediationWater treatmentReduces surface tension for pollutant removal
    BiotechnologyCell culture enhancementImproves gas solubility for better cell growth
    Material ScienceProtective coatingsProvides chemical resistance and durability
    Textile TreatmentWater-repellent fabricsEnhances fabric longevity against moisture

    Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For drug delivery, it may enhance drug solubility and cellular uptake.
    • Molecular targets and pathways vary based on the context (e.g., cell membranes, lipid bilayers).
  • Comparison with Similar Compounds

    Data Tables

    Table 1: Physicochemical Properties of Select PFAS Derivatives

    Property Target Compound CAS 1652-63-7 CAS 306973-46-6
    Molecular Weight ~700 g/mol (estimated) 706.43 g/mol Not reported
    Water Solubility Low (hydrophobic) High (ionic nature) Very low (polymeric ester)
    Log Kow (Octanol-Water) >6 (predicted) 1.53 (predicted) >8 (estimated)

    Table 2: Regulatory Status of Key Compounds

    Compound Region Status
    CAS 1652-63-7 United States Approved for non-food uses only
    C8-based PFAS EU Restricted under REACH; phased out in consumer products
    Shorter-chain (C6) PFAS Global Increasing use as alternatives; unregulated in many jurisdictions

    Q & A

    What are the recommended synthetic routes for Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]-?

    The synthesis typically involves a two-step process:

    • Step 1 : Sulfonamide formation by reacting heptadecafluorooctylsulfonyl chloride with methylamine. This step requires anhydrous conditions and a base (e.g., triethylamine) to neutralize HCl byproducts .
    • Step 2 : Amidation of the intermediate sulfonamide with propanoic acid derivatives (e.g., propionyl chloride or activated esters). Catalytic agents like DCC (dicyclohexylcarbodiimide) may enhance coupling efficiency .
      Key characterization : Confirm the structure using 19F^{19}\text{F} NMR (to track perfluorinated chains) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

    How can the compound’s stability under environmental conditions be assessed?

    • Hydrolysis studies : Expose the compound to aqueous buffers (pH 3–10) at 25–60°C, monitoring degradation via LC-MS/MS. Perfluorinated sulfonamides are resistant to hydrolysis but may degrade under extreme alkaline conditions .
    • Photolysis : Use UV-Vis irradiation (254–365 nm) in simulated sunlight to track decomposition products. PFAS compounds like this often form shorter-chain perfluorinated acids as breakdown products .

    What analytical techniques are optimal for quantifying trace levels of this compound in biological matrices?

    • Extraction : Solid-phase extraction (SPE) with weak anion-exchange cartridges (e.g., Oasis WAX) to isolate PFAS analogs .
    • Quantification : UPLC-MS/MS with a C18 column and negative ionization mode. Use 13C^{13}\text{C}-labeled internal standards (e.g., 13C8^{13}\text{C}_8-PFOS) to correct matrix effects .
      Detection limits : Achieve ppt-level sensitivity with optimized MRM transitions (e.g., m/z 614 → 369 for the parent ion) .

    What are the challenges in studying its bioaccumulation potential?

    • Tissue distribution : Administer the compound to model organisms (e.g., zebrafish) and measure accumulation in liver, kidney, and blood using isotopic dilution MS. PFAS sulfonamides often exhibit protein-binding affinity, complicating clearance .
    • Metabolite identification : Use high-resolution Orbitrap MS to detect phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .

    How does structural modification of the perfluorinated chain impact its surfactant properties?

    • Critical micelle concentration (CMC) : Compare CMC values (via surface tension measurements) for analogs with varying perfluoroalkyl chain lengths (C6–C8). Longer chains (C8) reduce CMC, enhancing surfactant efficiency .
    • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Heptadecafluorooctyl groups improve thermal resistance up to 300°C .

    What methodologies are used to evaluate its toxicity in mammalian cell lines?

    • Cytotoxicity assays : Expose HepG2 or HEK293 cells to 0.1–100 µM doses, measuring viability via MTT assays. PFAS sulfonamides often disrupt mitochondrial function at IC50_{50} < 50 µM .
    • Oxidative stress markers : Quantify ROS (reactive oxygen species) using DCFH-DA fluorescence. Compare results to PFOS or PFOA as positive controls .

    How can computational modeling predict its environmental persistence?

    • QSPR models : Use molecular descriptors (e.g., logP, polar surface area) to estimate half-lives in soil/water. Perfluorinated sulfonamides typically have predicted half-lives >1 year .
    • Molecular dynamics (MD) : Simulate interactions with soil organic matter to assess sorption coefficients (KdK_d). Hydrophobic perfluorinated chains drive strong sorption .

    What are the key differences between this compound and related PFAS in regulatory contexts?

    • Regulatory status : Unlike PFOS (banned under Stockholm Convention), this compound may fall under emerging PFAS regulations due to structural similarities. Monitor updates from EPA’s Toxic Release Inventory (TRI) .
    • Analytical standards : Ensure compliance with EPA Method 533 or ISO 21675 for PFAS quantification in environmental samples .

    How can its interaction with proteins be studied experimentally?

    • Fluorescence quenching : Use bovine serum albumin (BSA) as a model protein. Measure tryptophan fluorescence quenching to calculate binding constants (KbK_b) .
    • Circular dichroism (CD) : Assess secondary structural changes in proteins upon binding. PFAS sulfonamides often induce α-helix-to-β-sheet transitions .

    What strategies mitigate synthesis byproducts during scale-up?

    • Purification : Use preparative HPLC with a C8 column to separate unreacted sulfonyl chloride or methylamine impurities .
    • Reaction optimization : Employ flow chemistry to control exothermic reactions and improve yield (>80%) .

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